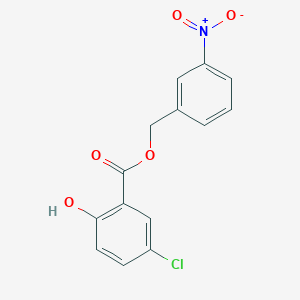
(3,4-difluorophenyl)(2-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(2-nitrobenzyl)amine is a chemical compound that belongs to the class of substituted benzylamines. It is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (3,4-difluorophenyl)(2-nitrobenzyl)amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3,4-difluorophenyl)(2-nitrobenzyl)amine has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various strains of bacteria and fungi, including drug-resistant strains. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-difluorophenyl)(2-nitrobenzyl)amine in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Additionally, it has been shown to have potential as a cancer chemotherapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Direcciones Futuras
There are several future directions for research involving (3,4-difluorophenyl)(2-nitrobenzyl)amine. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, more research is needed to determine the optimal dosage and administration method for this compound to minimize toxicity.
Métodos De Síntesis
(3,4-difluorophenyl)(2-nitrobenzyl)amine can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluoroaniline with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)(2-nitrobenzyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential as a cancer chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17(18)19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJXSRGACWILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462889 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)


![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)


![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)
![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
